molecular formula C15H14O2 B3281013 2-[4-(Benzyloxy)phenyl]oxirane CAS No. 72734-74-8

2-[4-(Benzyloxy)phenyl]oxirane

Cat. No.: B3281013
CAS No.: 72734-74-8
M. Wt: 226.27 g/mol
InChI Key: KTFPWENWGCSNHE-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]oxirane (CAS 28150-30-3) is an epoxide derivative featuring a benzyloxy-substituted phenyl ring attached to an oxirane (epoxide) group. Its synthesis typically involves nucleophilic substitution reactions, as demonstrated in a 2022 study where (R)-2-(chloromethyl)oxirane was reacted with 4-(benzyloxy)-3-phenethoxyphenol in the presence of KOH, yielding the product with 90% efficiency . The compound’s stereochemistry and crystalline structure have been analyzed via X-ray diffraction, revealing bond angles such as C19—C20—C21 (120.9°) and O4—C22—C23 (105.8°) .

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-4-12(5-3-1)10-16-14-8-6-13(7-9-14)15-11-17-15/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFPWENWGCSNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action for 2-[4-(Benzyloxy)phenyl]oxirane involves the high reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved include interactions with nucleophiles such as amines, thiols, and halides .

Comparison with Similar Compounds

Physicochemical Properties

Comparison with Structurally Similar Oxirane Derivatives

The reactivity and applications of 2-[4-(benzyloxy)phenyl]oxirane are influenced by its benzyloxy-phenyl substituent. Below, it is compared to six analogous epoxides (Table 1).

Structural and Functional Differences

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Safety Profile (GHS)
This compound (Target) Benzyloxy-phenyl 270.31 Intermediate in biologics synthesis H302, H315, H319, H335
2-[4-(Trifluoromethyl)phenyl]oxirane Trifluoromethyl-phenyl 202.15 Enhanced lipophilicity; electronics Data not available
2-[(4-Ethenylphenoxy)methyl]oxirane Vinyl-phenoxy 190.24 Polymer precursor Limited toxicity data
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane Methylsulfanyl-phenoxy 196.27 Potential agrochemical intermediate No acute toxicity data
2-[[4-(1-Methyl-1-phenylethyl)phenoxy]methyl]oxirane Bulky tert-pentyl-phenyl 310.40 Steric hindrance; chiral catalysis Not classified
Oxirane, 2-[[4-[(4-methoxyphenyl)-1-naphthalenylmethyl]phenoxy]methyl] Methoxy-naphthyl-phenyl 396.48 Photoresist materials Stability under UV light

Table 1 : Comparative analysis of this compound and related epoxides.

Biological Activity

2-[4-(Benzyloxy)phenyl]oxirane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C15H14O2
  • Molecular Weight: 226.27 g/mol

Research indicates that this compound exhibits several biological activities primarily through its interactions with various biological targets. Its epoxide functional group is known to participate in nucleophilic reactions, which can lead to the modulation of enzyme activities and receptor interactions.

1. MAO-B Inhibition

A notable study has highlighted the compound's role as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The compound demonstrated a competitive and reversible inhibition mode with an IC50 value of 0.062 µM, indicating potent activity compared to standard inhibitors like rasagiline (IC50 = 0.0953 µM) and safinamide (IC50 = 0.0572 µM) .

2. Antioxidant Properties

The compound has shown significant antioxidant activity, with an ORAC value of 2.27 Trolox equivalents, suggesting its potential to mitigate oxidative stress in biological systems .

3. Neuroprotective Effects

In addition to MAO-B inhibition, this compound also exhibits neuroprotective effects, potentially through its antioxidant properties and ability to chelate metal ions, which are known to contribute to neurodegeneration .

Data Table: Biological Activities of this compound

Activity TypeMeasurement/ValueReference
MAO-B InhibitionIC50 = 0.062 µM
Antioxidant ActivityORAC = 2.27 Trolox equiv.
Neuroprotective EffectsSignificant anti-neuroinflammatory activity

Case Study 1: Parkinson's Disease Treatment

In a recent study focusing on Parkinson's disease, derivatives of this compound were synthesized and evaluated for their MAO-B inhibitory properties. The lead compound exhibited not only potent MAO-B inhibition but also significant neuroprotective effects in vitro, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Case Study 2: Comparative Analysis with Other Compounds

A comparative analysis was conducted on various derivatives of the compound, revealing that modifications in the benzene ring significantly influenced both the inhibitory potency against MAO-B and the antioxidant capabilities. This highlights the importance of structural optimization in drug design for enhancing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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